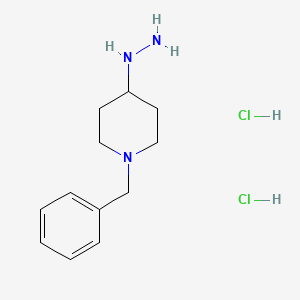

1-benzyl-4-hydrazinylpiperidine dihydrochloride

Vue d'ensemble

Description

1-benzyl-4-hydrazinylpiperidine dihydrochloride is a chemical compound with the molecular formula C₁₂H₂₁Cl₂N₃ and a molecular weight of 278.22 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a hydrazine moiety.

Méthodes De Préparation

The synthesis of 1-benzyl-4-hydrazinylpiperidine dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

Hydrazine Substitution: The hydrazine moiety is introduced by reacting the benzyl-substituted piperidine with hydrazine under controlled conditions.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

1-benzyl-4-hydrazinylpiperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperidine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound can be synthesized through various methods, often involving hydrazine derivatives and piperidine scaffolds. A notable approach is the reaction of benzyl-4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine with hydrochloric acid in a solvent mixture of methanol and dioxane, yielding high purity and yield .

Key Chemical Properties:

- Molecular Formula: C13H18Cl2N4

- Molecular Weight: 303.22 g/mol

- Solubility: Soluble in water and organic solvents like methanol.

Antiparasitic Activity

1-Benzyl-4-hydrazinylpiperidine dihydrochloride has been studied for its potential as an antitrypanosomal agent against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that this compound exhibits selective inhibition of trypanosomal phosphodiesterases (PDEs), which are critical for the parasite's survival and replication .

Table 1: Antiparasitic Activity of this compound

Anticancer Potential

The compound has also shown promise in cancer research, particularly in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies suggest that it may induce cytotoxicity in various cancer cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the hydrazine moiety or the piperidine ring can significantly affect biological activity and selectivity against target enzymes or receptors.

Key Findings:

- Substituents on the benzyl group enhance lipophilicity, improving cell membrane permeability.

- Alterations in the hydrazine component can lead to variations in potency against specific targets.

Case Studies and Clinical Implications

Several studies have highlighted the therapeutic potential of this compound in clinical settings:

- A study focusing on Chagas disease emphasized the need for new treatments due to resistance against existing drugs like Benznidazole. The introduction of novel compounds such as this compound could address this gap by providing effective alternatives with fewer side effects .

- In cancer research, preclinical trials demonstrated that this compound could enhance the efficacy of standard chemotherapeutics when used in combination therapies, suggesting a potential role as an adjunct treatment .

Mécanisme D'action

The mechanism of action of 1-benzyl-4-hydrazinylpiperidine dihydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity .

Comparaison Avec Des Composés Similaires

1-benzyl-4-hydrazinylpiperidine dihydrochloride can be compared with similar compounds such as:

1-Benzylpiperidine: Lacks the hydrazine moiety, making it less reactive in certain biochemical assays.

4-Hydrazinopiperidine: Lacks the benzyl group, resulting in different lipophilicity and bioactivity profiles.

1-Benzyl-4-aminopiperidine: Contains an amino group instead of a hydrazine moiety, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of a benzyl group and a hydrazine moiety, which imparts distinct chemical and biological properties.

Activité Biologique

1-Benzyl-4-hydrazinylpiperidine dihydrochloride (BHPDC) is a chemical compound with the molecular formula C12H21Cl2N3, known for its potential biological activities. It is characterized by a hydrazine functional group linked to a piperidine ring, along with a benzyl substituent. The dihydrochloride form enhances its solubility in aqueous solutions, making it a candidate for various pharmaceutical applications. This article explores the biological activity of BHPDC, examining its mechanisms, therapeutic potential, and relevant case studies.

Research indicates that BHPDC exhibits several biological activities, primarily through its interactions with various molecular targets. The compound is noted for its potential role in:

- Antiparasitic Activity : BHPDC has shown promise in the treatment of parasitic diseases such as Chagas disease and African trypanosomiasis. Its structure allows it to inhibit specific phosphodiesterases (PDEs) that are crucial for the survival of parasites like Trypanosoma brucei and Trypanosoma cruzi .

- Antitumor Properties : Preliminary studies suggest that BHPDC may possess antitumor effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

- Neuroprotective Effects : There is emerging evidence that BHPDC could have neuroprotective properties, possibly related to its ability to modulate nitric oxide levels and reduce oxidative stress .

Structure-Activity Relationship (SAR)

The unique combination of the benzyl group and hydrazine functionality in BHPDC contributes to its biological activity. Comparative studies with similar compounds highlight its distinct pharmacological profile:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride | 0.94 | Contains a carboxylic acid moiety |

| (S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride | 0.88 | Different substitution pattern on piperidine ring |

| tert-Butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate | 0.61 | tert-butyl group influences steric properties |

The structural variations among these compounds affect their binding affinity and selectivity towards biological targets, influencing their therapeutic efficacy .

Antiparasitic Efficacy

A study evaluated the efficacy of BHPDC against Trypanosoma brucei in an in vivo mouse model. The compound was administered at doses of 50 mg/kg, demonstrating significant reduction in parasitemia compared to control groups. However, challenges related to metabolic stability were noted, necessitating further structural optimization .

Antitumor Activity

In vitro assays conducted on various cancer cell lines revealed that BHPDC induces apoptosis and inhibits proliferation. A notable study showed that BHPDC treatment led to a decrease in cell viability in breast cancer cell lines, suggesting its potential as an antitumor agent .

Pharmacokinetics

The pharmacokinetic profile of BHPDC indicates favorable absorption characteristics due to its solubility as a dihydrochloride salt. Interaction studies have provided insights into its distribution, metabolism, and excretion pathways, which are crucial for understanding its therapeutic window .

Toxicology

Toxicological assessments reveal that BHPDC presents acute toxicity risks, particularly through oral and dermal exposure. Safety data indicate harmful effects if ingested or upon skin contact, emphasizing the need for careful handling during research and application .

Propriétés

IUPAC Name |

(1-benzylpiperidin-4-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2ClH/c13-14-12-6-8-15(9-7-12)10-11-4-2-1-3-5-11;;/h1-5,12,14H,6-10,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCHUBZBYAFNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NN)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83949-42-2 | |

| Record name | 1-benzyl-4-hydrazinopiperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.